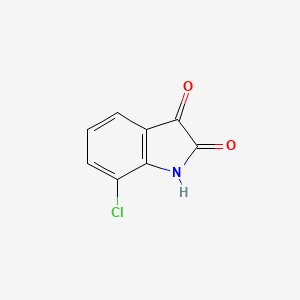

7-Chloroisatin

Übersicht

Beschreibung

7-Chloro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-indole-2,3-dione typically involves the chlorination of indole-2,3-dione. One common method is the reaction of indole-2,3-dione with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of 7-chloro-1H-indole-2,3-dione .

Industrial Production Methods: Industrial production of 7-chloro-1H-indole-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Chlor-1H-indol-2,3-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Indol-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten an verschiedenen Positionen am Indolring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile Reagenzien wie Halogene und Nitroverbindungen werden unter sauren oder basischen Bedingungen verwendet.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifisch verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation Chinone ergeben, während Reduktion verschiedene Indol-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Chloroisatin serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents and anti-inflammatory drugs.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit potent cytotoxic effects against several cancer cell lines. For instance, a recent study reported that compounds derived from this compound demonstrated significant inhibition of cell viability in human leukemia (K562) and hepatoma (HepG2) cells, with IC50 values as low as 1.75 µM for certain derivatives .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and the inhibition of key proteins involved in cell survival, such as Bcl-2 and VEGF . Moreover, some derivatives have been shown to arrest the cell cycle at the G2/M phase, leading to increased levels of reactive oxygen species (ROS) .

Biological Research

In biological research, this compound is utilized to explore its effects on cellular mechanisms and disease pathways.

- Cell Signaling Pathways : Research indicates that this compound can influence various signaling pathways critical for cell growth and survival. Its derivatives have been studied for their potential to modulate histone deacetylase (HDAC) activity, which is implicated in cancer progression .

- Fluorescent Probes : The compound can be modified to develop fluorescent probes that assist in imaging cellular processes. These probes are valuable for visualizing dynamic biological events and understanding cellular functions .

Organic Synthesis

This compound is recognized as a versatile building block in organic chemistry.

- Synthesis of Complex Molecules : It facilitates the creation of complex molecular architectures essential for developing new materials and bioactive compounds. Recent synthetic methodologies have highlighted its use in generating oxindoles and other biologically active structures .

- Diverse Chemical Reactions : The compound participates in various chemical reactions such as oxidation and ring expansion, leading to the formation of several biologically relevant derivatives .

Environmental Chemistry

The environmental applications of this compound are gaining attention, particularly concerning sustainability.

- Pollutant Degradation : Research has explored its potential in environmental remediation efforts aimed at degrading pollutants. The compound's reactivity allows it to participate in processes that can break down harmful substances, showcasing its utility in environmental science .

Summary Table of Applications

Case Studies

- Anticancer Activity Evaluation : A study evaluated various derivatives of this compound for their antiproliferative activities against different cancer cell lines. The results indicated that specific substitutions at the 5-, 6-, and 7-positions significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 3 µM against multiple cancer types .

- Mechanistic Studies : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells, revealing that it triggers mitochondrial pathways leading to increased ROS levels and subsequent cell death .

- Environmental Impact Assessment : Research assessing the degradation capabilities of this compound derivatives demonstrated their effectiveness in breaking down common environmental pollutants, suggesting potential applications in eco-friendly chemical processes .

Wirkmechanismus

The mechanism of action of 7-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Indole-2,3-dione: A closely related compound with similar chemical properties.

7-Bromo-1H-indole-2,3-dione: Another halogenated indole derivative with distinct reactivity.

1H-Indole-3-carbaldehyde: An indole derivative with different functional groups.

Uniqueness: 7-Chloro-1H-indole-2,3-dione is unique due to the presence of the chlorine atom at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

7-Chloroisatin, a derivative of isatin, has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is chemically known as 7-chloro-1H-indole-2,3-dione. It serves as a crucial building block in the synthesis of various biologically active compounds. Its structure allows it to interact with multiple biological targets, influencing various cellular pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

- Inhibition of Cell Viability : this compound showed a dose-dependent reduction in cell viability in various cancer cell lines. For instance, it exhibited an IC50 value of 2.67 µM against human colon cancer cells (HT-29) and significantly inhibited the migration and invasion of SH-SY5Y cells at a concentration of 50 µM .

- Mechanisms of Action : The compound induces apoptosis by decreasing antiapoptotic proteins like Bcl-2 and promoting mitochondrial-mediated pathways . Additionally, it can lead to increased levels of reactive oxygen species (ROS), contributing to cell death .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Studies indicate its effectiveness against both bacterial and fungal strains.

Antimicrobial Efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 150 µg/mL |

| Candida albicans | 200 µg/mL |

| Listeria monocytogenes | 100 µg/mL |

These results suggest that this compound can serve as a potential candidate for developing new antimicrobial agents .

Antiviral Properties

Emerging studies have indicated that this compound may also exhibit antiviral activities. While specific viral targets are still under investigation, preliminary findings suggest its potential in inhibiting viral replication mechanisms.

Case Studies

- Antitumor Activity : A study investigated the effects of various isatin derivatives, including this compound, on tumor cell lines. Results showed that derivatives with halogen substitutions at the 7-position significantly enhanced cytotoxicity against multiple cancer types .

- Mechanistic Insights : Further mechanistic studies revealed that this compound could inhibit specific enzymes involved in cancer cell proliferation, thereby showcasing its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

7-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLXQMMMGDYXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322295 | |

| Record name | 7-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-63-6 | |

| Record name | 7477-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Chloroisatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCB49FJV8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.